

Technical Guide: (1-(4-Fluorophenyl)propyl)hydrazine Derivatives

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Compound of Interest

Compound Name: (1-(4-Fluorophenyl)propyl)hydrazine
CAS No.: 1016765-84-6
Cat. No.: B12447397

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Executive Summary & Chemical Identity[1]

Target Molecule: **(1-(4-Fluorophenyl)propyl)hydrazine** CAS Registry Number: 1016765-84-6
(Free Base) Chemical Formula: C

H

FN

Molecular Weight: 168.21 g/mol [1][2]

This guide details the technical specifications, synthesis protocols, and applications of **(1-(4-Fluorophenyl)propyl)hydrazine**. [1] This compound is a specialized chiral building block, distinct from the more common (4-fluorophenyl)hydrazine (CAS 371-14-2). [1] It features a hydrazine moiety attached to the benzylic carbon of a propyl chain, making it a critical intermediate for synthesizing complex N-heterocycles, particularly in the development of monoamine transporter modulators and agrochemical agents.

Chemical Structure & Identifiers[1][3][4][5]

Property	Specification
IUPAC Name	[1-(4-Fluorophenyl)propyl]hydrazine
SMILES	<chem>CCC(C1=CC=C(F)C=C1)NN</chem>
InChI Key	Derivative specific (Base structure: InChI=1S/C9H13FN2...)[1]
Key Precursor	4'-Fluoropropiophenone (CAS 456-03-1)
Common Salt	Hydrochloride (HCl) or Dihydrochloride (2HCl)

Synthesis & Production Protocols

Scientific Integrity Note: The synthesis of 1-arylalkylhydrazines is challenging due to the instability of the hydrazine moiety and the risk of over-alkylation. The protocol below utilizes a Reductive Amination strategy via a hydrazone intermediate. This method is preferred over direct alkylation of hydrazine with alkyl halides due to higher selectivity and safety.

Core Reaction Pathway

The synthesis proceeds in two distinct steps:

- Condensation: Reaction of 4'-fluoropropiophenone with hydrazine hydrate to form the corresponding hydrazone.[1]
- Reduction: Selective reduction of the C=N bond to the C-N single bond using a mild reducing agent (e.g., Sodium cyanoborohydride or catalytic hydrogenation) to prevent cleavage of the N-N bond.

Step-by-Step Methodology

Phase 1: Hydrazone Formation[1]

- Reagents: 4'-Fluoropropiophenone (1.0 eq), Hydrazine Hydrate (3.0-5.0 eq), Ethanol (Solvent), Acetic Acid (Cat.).[1]
- Protocol:

- Dissolve 4'-fluoropropiophenone in absolute ethanol (0.5 M concentration).
- Add hydrazine hydrate dropwise at 0°C to prevent exotherms.
- Add catalytic glacial acetic acid (0.1 eq).
- Reflux the mixture for 4–6 hours under inert atmosphere (N₂).
- Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the ketone spot indicates completion.
- Workup: Concentrate in vacuo to remove excess hydrazine and solvent. The crude hydrazone is often an oil or low-melting solid used directly in Phase 2.[\[1\]](#)

Phase 2: Selective Reduction[\[1\]](#)

- Reagents: Crude Hydrazone, Sodium Cyanoborohydride (NaCNBH₃), 1.5 eq), Methanol, HCl (to maintain pH 3-4).
- Protocol:
 - Dissolve the crude hydrazone in Methanol (0.2 M).
 - Add a trace of bromocresol green indicator.
 - Add NaCNBH₃ in portions.
 - Add 2N HCl dropwise concurrently to maintain a yellow/green transition color (pH ~3.5). Crucial: High pH prevents reduction; too low pH hydrolyzes the hydrazone.
 - Stir at ambient temperature for 2–3 hours.
 - Quench: Adjust pH to >10 using 6N NaOH.

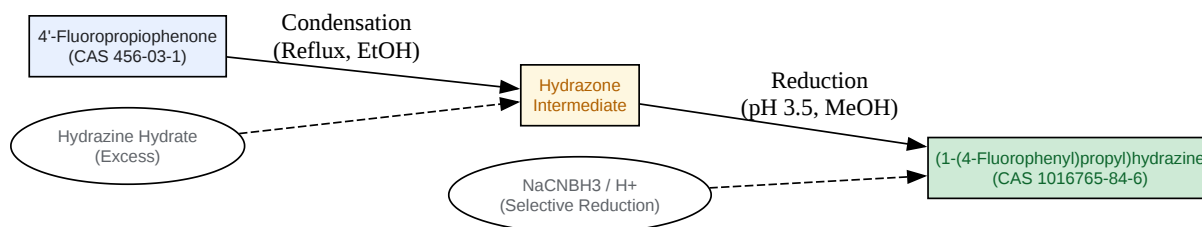
- Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na

SO

.^[3]

- Purification: Flash chromatography (DCM:MeOH:NH
OH) or crystallization as the HCl salt.

Experimental Workflow Diagram



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Figure 1: Step-wise synthetic pathway from the ketone precursor to the final hydrazine via reductive amination.

Applications & Derivatives

Heterocycle Construction

(1-(4-Fluorophenyl)propyl)hydrazine serves as a "chiral hydrazine" equivalent.^[1] It is primarily used to introduce the 1-(4-fluorophenyl)propyl moiety onto nitrogen-containing heterocycles.^[1]

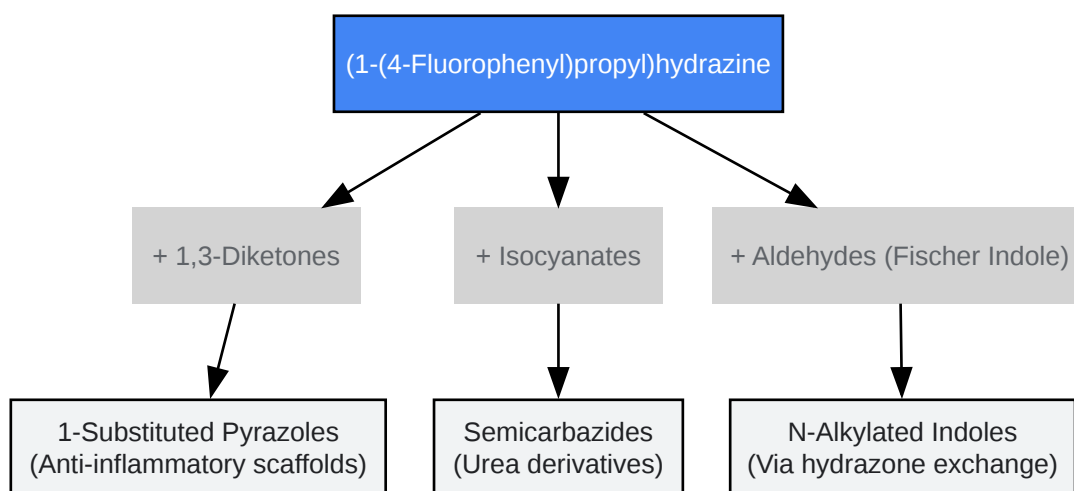
- Pyrazoles: Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-substituted-3,5-dimethylpyrazoles.^[1]
- Triazoles: Reaction with formamide or related one-carbon donors yields 1,2,4-triazoles.^[1]

Pharmaceutical Relevance

The structural motif mimics segments of Serotonin Reuptake Inhibitors (SSRIs) and Monoamine Oxidase Inhibitors (MAOIs).

- Mechanistic Insight: The fluorine atom at the para position blocks metabolic hydroxylation, extending the half-life of the pharmacophore. The propyl chain adds lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to methyl/ethyl analogs.[1]

Derivative Logic Diagram



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Figure 2: Divergent synthesis pathways utilizing the hydrazine core.

Safety & Handling (Self-Validating Protocols)

Hazard Class: Hydrazines are potent reducing agents and suspected carcinogens. Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base oxidizes in air; conversion to the Hydrochloride salt (HCl) is recommended for long-term stability.[1]

Hazard	Mitigation Protocol
Air Oxidation	Store as HCl salt. If free base is needed, use immediately after generation.
Skin Absorption	Double-gloving (Nitrile) and long sleeves.[1] Fluorinated analogs often have enhanced lipophilicity/absorption.
Explosion Risk	Do not distill the free base to dryness at high temperatures. Use rotary evaporation with a water bath <40°C.

References

- Mechanistic Grounding: Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.[1] [\[Link\]](#)

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Sources

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